Benzenamine, N-(1,2-dimethylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(1,2-dimethylpropylidene)-: is an organic compound with the molecular formula C11H15N. It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a 1,2-dimethylpropylidene group. This compound is characterized by its aromatic ring and imine functional group, making it an interesting subject for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. One common method is the condensation reaction between aniline and 2,2-dimethylpropanal in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)- can undergo oxidation reactions, typically forming nitroso or nitro derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, N-(1,2-dimethylpropylidene)- is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Industry: It is used in the production of polymers, resins, and as a stabilizer in certain industrial processes .
Wirkmechanismus
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-phenyl-
- Benzenamine, N-(2,2-dimethylpropylidene)-
Comparison: Benzenamine, N-(1,2-dimethylpropylidene)- is unique due to the presence of the 1,2-dimethylpropylidene group, which influences its reactivity and the types of reactions it can undergo. Compared to N,N-dimethylbenzenamine, it has different steric and electronic properties, affecting its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
74265-71-7 |
---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-methyl-N-phenylbutan-2-imine |
InChI |
InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI-Schlüssel |
ZZXIKCHNJDYKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.